Thieno[2,3-d]pyrimidine-6-carboxylic acid basic properties
Thieno[2,3-d]pyrimidine-6-carboxylic acid basic properties
An In-Depth Technical Guide to the Physicochemical Properties of Thieno[2,3-d]pyrimidine-6-carboxylic Acid: A Focus on Basicity
Executive Summary
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its bioisosteric relationship with natural purines and its proven efficacy as a core for numerous targeted therapeutics, particularly kinase inhibitors.[1][2] The biological activity of these compounds is intrinsically linked to their physicochemical properties, with basicity (pKa) being a critical parameter that governs solubility, membrane permeability, and the nature of interactions with target proteins. This guide provides a comprehensive technical analysis of the basic properties of the parent scaffold, thieno[2,3-d]pyrimidine-6-carboxylic acid. We will dissect the structural features that dictate its acid-base chemistry, explore the electronic interplay between its functional groups, and present validated, step-by-step protocols for the empirical determination of its pKa values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to deepen their understanding of this scaffold and leverage its properties for rational drug design.
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
A Bioisostere of Purines: Inherent Structural Advantage
The thieno[2,3-d]pyrimidine nucleus is structurally analogous to adenine, a fundamental component of DNA and RNA.[2] This resemblance allows molecules built on this scaffold to act as competitive inhibitors at the ATP-binding sites of various enzymes, most notably protein kinases.[1] The replacement of the imidazole ring of purine with a thiophene ring provides a unique electronic and steric profile, offering opportunities for novel intellectual property and improved pharmacological properties.
Therapeutic Significance: A Versatile Kinase Inhibitor
The versatility of the thieno[2,3-d]pyrimidine core is demonstrated by its widespread application in the development of inhibitors for a range of protein kinases implicated in oncology and other diseases.[1][2] These include key targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and ErbB-2.[1][3] The basicity of substituents on the pyrimidine ring has been shown to be a crucial factor in achieving high potency, as protonated moieties can form key hydrogen bond interactions within the kinase hinge region.[1]
Theoretical Analysis of Basicity in Thieno[2,3-d]pyrimidine-6-carboxylic Acid
Thieno[2,3-d]pyrimidine-6-carboxylic acid is an amphoteric molecule, possessing both acidic and basic functional groups. A thorough understanding of its protonation and deprotonation behavior is essential for predicting its physiological disposition.
Identifying the Ionizable Centers
The molecule features two primary regions of ionizability:
-
The Basic Pyrimidine Nitrogens: The pyrimidine ring contains two nitrogen atoms (N1 and N3) that are potential sites for protonation. Their basicity is influenced by the aromatic system and the electronic nature of the fused thiophene ring and the carboxylic acid substituent.
-
The Acidic Carboxylic Acid Group: The carboxyl group (-COOH) at the 6-position is the primary acidic center, readily donating a proton to form a carboxylate anion (-COO⁻).
Caption: Ionizable centers of the thieno[2,3-d]pyrimidine-6-carboxylic acid scaffold.
Factors Modulating Basicity and Acidity
The pKa of each ionizable group is a result of the combined electronic effects within the molecule:
-
Pyrimidine Nitrogens (N1, N3): The lone pair of electrons on these nitrogens is available for protonation. The fused thiophene ring acts as a weak electron-donating group, slightly increasing the electron density and basicity compared to an isolated pyrimidine ring. However, the carboxylic acid is a moderately strong electron-withdrawing group, which will decrease the basicity of the nearby pyrimidine nitrogens by pulling electron density away from the ring system. Protonation will likely occur preferentially at N1 due to lesser steric hindrance.
-
Carboxylic Acid Group: The acidity of the COOH group is enhanced by the electron-withdrawing nature of the fused aromatic system, which stabilizes the resulting carboxylate anion. Its pKa is expected to be lower (more acidic) than that of a simple aliphatic carboxylic acid.
Predicted pKa Values
While experimental determination is the gold standard, we can estimate the pKa values based on the properties of analogous structures.
| Ionizable Group | Predicted pKa Range | Rationale |
| Carboxylic Acid (-COOH) | 3.0 - 4.0 | More acidic than benzoic acid (~4.2) due to the electron-withdrawing effect of the fused heterocyclic system. |
| Pyrimidine Nitrogens (N1/N3) | 1.0 - 2.5 | Less basic than pyrimidine (~1.3) due to the strong electron-withdrawing influence of the C6-carboxylic acid group. |
Experimental Determination of pKa: A Practical Guide
Accurate pKa determination requires empirical measurement. The following protocols are standard, validated methods suitable for a research or drug development setting.
Caption: General experimental workflow for the determination of pKa values.
Protocol 1: Potentiometric Titration
This classic method involves monitoring pH changes as a function of added acid or base. It is highly reliable for compounds with sufficient solubility.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of thieno[2,3-d]pyrimidine-6-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Calibration: Calibrate a high-quality pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at the experimental temperature.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Titration (Basic pKa): In a separate experiment, dissolve the sample in a solution containing a known excess of standardized strong acid (e.g., 0.1 M HCl) and back-titrate with the standardized strong base.
-
Analysis: Plot pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For a diprotic substance, two inflection points will be observed.
Protocol 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore whose absorbance spectrum changes upon ionization. It requires very little material.
Methodology:
-
Buffer Preparation: Prepare a series of buffers of known pH, covering a range from ~1.0 to 10.0 with constant ionic strength.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or Methanol).
-
Sample Preparation: Add a small, identical aliquot of the stock solution to a constant volume of each buffer solution.
-
Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample.
-
Analysis: Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, where the pKa is the pH at the inflection point of the curve.[4]
Protocol 3: ¹H-NMR Spectroscopy
This powerful technique monitors the change in the chemical shift of specific protons near an ionizable center as a function of pH.[5][6]
Methodology:
-
Sample Preparation: Prepare a series of samples in a suitable deuterated solvent system (e.g., D₂O/Methanol-d₄) across a range of pD values. Note: pD = pH reading + 0.4.
-
NMR Acquisition: Acquire a ¹H-NMR spectrum for each sample under identical conditions.
-
Analysis: Identify a proton whose chemical shift is sensitive to the protonation state of a nearby functional group (e.g., protons on the thiophene or pyrimidine ring).
-
Calculation: Plot the chemical shift (δ) of the selected proton against the pD. The data will form a sigmoidal curve. The pKa can be determined from the inflection point of this curve.[5] The main advantage of this technique is its ability to assign pKa values to specific sites in polyprotic molecules.[4]
Structure-Basicity Relationships: A Predictive Tool
The basicity of the thieno[2,3-d]pyrimidine core can be fine-tuned by introducing substituents. This is a critical aspect of lead optimization in drug discovery.
Caption: Logical flow of substituent effects on the basicity of the pyrimidine core.
| Substituent Type | Example Groups | Effect on Pyrimidine Basicity | Consequence for Drug Design |
| Electron Donating (EDG) | -NH₂, -OH, -OR, -Alkyl | Increases Basicity (Higher pKa) | May enhance hydrogen bonding with target proteins but can increase potential for off-target effects or hERG liability. |
| Electron Withdrawing (EWG) | -NO₂, -CN, -CF₃, -SO₂R | Decreases Basicity (Lower pKa) | Can reduce unwanted off-target activities and improve metabolic stability, but may weaken key binding interactions. |
Conclusion: Integrating Physicochemical Knowledge into Rational Drug Design
Thieno[2,3-d]pyrimidine-6-carboxylic acid represents a foundational scaffold whose utility in drug discovery is immense. Its amphoteric nature, with distinct acidic and basic centers, provides multiple handles for chemical modification. A precise understanding of its pKa is not merely an academic exercise; it is a prerequisite for the rational design of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. The theoretical principles and practical protocols outlined in this guide provide the necessary framework for researchers to accurately characterize this scaffold and its derivatives, enabling a more predictive and efficient approach to developing next-generation therapeutics.
References
-
Al-Rashood, S. T., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1166. [Link]
-
Abouzid, K. A. M., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 117, 293-309. [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Various Authors. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26(9), 8528. [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 844-855. [Link]
-
Kumar, D., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(3), 635-649. [Link]
-
Wetzel, A., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(4), 6346-6373. [Link]
-
Santilli, A. A., et al. (1971). Thieno[2,3‐d]pyrimidines. I. A new method for the preparation of esters and amides of thieno[2,3‐d] pyrimidine‐6‐carboxylic acids. Journal of Heterocyclic Chemistry, 8(3), 445-453. [Link]
-
Vlasov, S., et al. (2022). The derivatives of thieno[2,3-d]pyrimidine-6-carboxylic acids with antimicrobial properties. ResearchGate. [Link]
-
Samelyuk, O. Y., & Vovk, M. V. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-15. [Link]
-
Bergström, C. A., et al. (2007). Development of Methods for the Determination of pKa Values. Molecular Pharmaceutics, 4(5), 683–695. [Link]
-
Al-Adiwish, W. M., et al. (2012). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 17(10), 11475-11492. [Link]
-
Wilson, Z. E., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15632–15639. [Link]
-
Reijenga, J., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 786-801. [Link]
-
Liptak, M. D., et al. (2002). Accurate pKa determination for a heterogeneous group of organic molecules. Journal of the American Chemical Society, 124(22), 6421-6427. [Link]
-
Herrero-Martínez, J. M., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric and Conductometric Titrations. Journal of Applied Solution Chemistry and Modeling, 4(1), 7-12. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirss.com [ijirss.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
